3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride
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Overview
Description
This compound, also known by its CAS Number 2219374-18-0, is a chemical with a molecular weight of 332.89 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride . The InChI code is 1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 332.89 .Scientific Research Applications
Polymer Modification and Biomedical Applications
- Functional Modification of Polymers for Medical Use : Modified hydrogels, incorporating various amines including aromatic amines similar to 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride, have been shown to exhibit enhanced antibacterial and antifungal activities. These modified polymers could have significant applications in the medical field (Aly & El-Mohdy, 2015).
Synthesis and Labeling Techniques
- Synthesis of Stable Isotope Labeled Compounds : Research on compounds structurally related to this compound involves the synthesis of stable isotope-labeled versions. Such techniques are crucial for developing atypical antipsychotic drugs and understanding their interactions in biological systems (Chaudhary & McGrath, 2000).
Chemical Synthesis and Reactions
- Development of Novel Amino Acid Derivatives : The creation of new amino acid derivatives using compounds similar to this compound has been explored. Such research contributes to the advancement in chemical synthesis methods and the potential discovery of new therapeutic agents (Riabchenko et al., 2020).
Pharmaceutical Analysis and Testing
- LC-MS/MS Method for Determining Plasma Concentrations : The development of a liquid chromatography-tandem mass spectrometric method for quantitatively determining compounds structurally similar to this compound in plasma is essential for supporting pre-clinical studies. This method allows accurate monitoring of drug concentrations in biological samples, which is crucial for pharmacokinetic studies (Yang et al., 2004).
Antimicrobial and Biological Activity
- Antibacterial and Antifungal Activities of Novel Compounds : The synthesis and characterization of compounds similar to this compound have been shown to exhibit promising antibacterial and antifungal activities. These findings are crucial in the search for new antimicrobial agents (N et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNGFQZPIHEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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